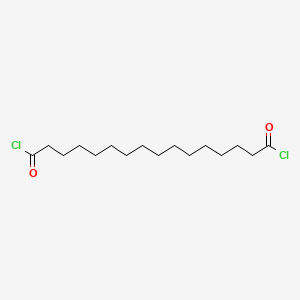
2-(2,5-Dichlorophenoxy)thioacetamide
説明
2-(2,5-Dichlorophenoxy)thioacetamide, also known as DCPA, is a herbicide that is commonly used in agriculture to control weeds. It was first synthesized in the 1940s and has since become a popular choice for farmers due to its effectiveness and low cost. In recent years, there has been an increased interest in the scientific research surrounding DCPA and its potential applications beyond its use as a herbicide.
科学的研究の応用
2-(2,5-Dichlorophenoxy)thioacetamide has been studied for its potential applications in a variety of scientific fields. One area of research has focused on its use as a model compound for studying the adsorption and desorption of herbicides in soil. 2-(2,5-Dichlorophenoxy)thioacetamide has also been used as a tool for investigating the effects of herbicides on microbial communities in soil.
Another area of research has explored the use of 2-(2,5-Dichlorophenoxy)thioacetamide as a potential treatment for cancer. Studies have shown that 2-(2,5-Dichlorophenoxy)thioacetamide can inhibit the growth of cancer cells in vitro, and further research is being conducted to determine its effectiveness in vivo.
作用機序
2-(2,5-Dichlorophenoxy)thioacetamide works by inhibiting the enzyme acetolactate synthase (ALS) in plants. ALS is responsible for the biosynthesis of branched-chain amino acids, which are essential for plant growth. By inhibiting this enzyme, 2-(2,5-Dichlorophenoxy)thioacetamide effectively stops the growth of weeds.
Biochemical and Physiological Effects
2-(2,5-Dichlorophenoxy)thioacetamide has been shown to have a number of biochemical and physiological effects. In plants, it inhibits the biosynthesis of branched-chain amino acids, leading to a decrease in protein synthesis and ultimately, plant death. In humans, 2-(2,5-Dichlorophenoxy)thioacetamide has been shown to have low toxicity, with no adverse effects observed in acute or chronic toxicity studies.
実験室実験の利点と制限
2-(2,5-Dichlorophenoxy)thioacetamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for investigating herbicide resistance in plants. It is also readily available and relatively inexpensive.
However, there are also limitations to using 2-(2,5-Dichlorophenoxy)thioacetamide in lab experiments. Its effectiveness as a herbicide is dependent on a number of factors, including soil type and weather conditions, which can make it difficult to control for in experiments. Additionally, its low toxicity in humans means that it may not accurately reflect the effects of other, more toxic herbicides.
将来の方向性
There are several areas of research that could benefit from further investigation into 2-(2,5-Dichlorophenoxy)thioacetamide. One potential direction is the use of 2-(2,5-Dichlorophenoxy)thioacetamide as a model compound for studying the fate and transport of herbicides in soil. Another area of research could explore the use of 2-(2,5-Dichlorophenoxy)thioacetamide as a potential treatment for cancer, either alone or in combination with other drugs. Additionally, further research could be conducted to determine the effects of 2-(2,5-Dichlorophenoxy)thioacetamide on microbial communities in soil, and how these effects may impact soil health and fertility.
特性
IUPAC Name |
2-(2,5-dichlorophenoxy)ethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NOS/c9-5-1-2-6(10)7(3-5)12-4-8(11)13/h1-3H,4H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQGWUDUWNPBSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=S)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428917 | |
| Record name | 2-(2,5-DICHLOROPHENOXY)THIOACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35368-46-8 | |
| Record name | Ethanethioamide, 2-(2,5-dichlorophenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35368-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-DICHLOROPHENOXY)THIOACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Methylsulfanyl)methyl]aniline](/img/structure/B3051582.png)





![2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid](/img/structure/B3051591.png)





![N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3051604.png)
